prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate
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Overview
Description
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethoxy]ethoxy]phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxylic acid prop-2-enyl ester is a stilbenoid.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is a complex organic molecule with a challenging chemical structure. Research in organic chemistry, particularly in the synthesis and isolation of complex molecules, often explores compounds with intricate structures like this one. For example, a study by Wang et al. (2014) described the isolation of various alkaloids from a mangrove-derived Actinomycete, showcasing the diversity and complexity of organic compounds in nature. Similarly, Chervyakov & Maslivets (2013) explored the unusual addition reactions of pyrrolo[1,2-a]pyrazinetrione, highlighting the synthesis of novel organic compounds.
Pharmacological Potential
Complex organic compounds often have significant pharmacological potential. For example, a study by Cantín et al. (1999) isolated new natural products from Penicillium brevicompactum with notable anti-juvenile-hormone and insecticidal activities. This demonstrates the potential of such compounds in developing new pharmaceuticals or agrochemicals.
Chemical Reactions and Properties
The research on complex organic compounds also delves into their chemical reactions and properties. The work of Racheva et al. (2008) on the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters, and the study of their crystalline and molecular structures, is an example of such research. These investigations provide deeper insights into the behavior and potential applications of these compounds in various fields, including materials science and drug development.
Properties
Molecular Formula |
C56H54N4O11 |
---|---|
Molecular Weight |
959 g/mol |
IUPAC Name |
prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate |
InChI |
InChI=1S/C56H54N4O11/c1-4-27-69-53(65)44-47-54(66)71-48(35-15-9-6-10-16-35)46(33-13-7-5-8-14-33)60(47)49(56(44)40-17-11-12-18-41(40)58-55(56)67)36-21-25-38(26-22-36)68-28-29-70-52(64)39-31-43-50(62)57-42(30-32(2)3)51(63)59(43)45(39)34-19-23-37(61)24-20-34/h4-26,32,39,42-49,61H,1,27-31H2,2-3H3,(H,57,62)(H,58,67)/t39-,42-,43-,44+,45-,46+,47+,48-,49-,56+/m0/s1 |
InChI Key |
RPKCAYXMKKKHRF-QNUKHDGTSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@H]([C@@H]2C3=CC=C(C=C3)O)C(=O)OCCOC4=CC=C(C=C4)[C@H]5[C@]6([C@H]([C@H]7N5[C@@H]([C@@H](OC7=O)C8=CC=CC=C8)C9=CC=CC=C9)C(=O)OCC=C)C2=CC=CC=C2NC6=O)C(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC(C2C3=CC=C(C=C3)O)C(=O)OCCOC4=CC=C(C=C4)C5C6(C(C7N5C(C(OC7=O)C8=CC=CC=C8)C9=CC=CC=C9)C(=O)OCC=C)C2=CC=CC=C2NC6=O)C(=O)N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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